1-[3-(4-Fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(4-methylphenyl)piperazine
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Overview
Description
1-[3-(4-Fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(4-methylphenyl)piperazine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with a piperazine ring, and substituted with fluorophenyl, methyl, and trifluoromethyl groups.
Preparation Methods
The synthesis of 1-[3-(4-Fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(4-methylphenyl)piperazine can be achieved through a multicomponent reaction involving hydrazine hydrate, 2-(arylhydrazono)malononitrile, and β-diketones in the presence of p-toluenesulphonic acid under solvent-free conditions . This method offers several advantages, including mild reaction conditions, atom economy, practical simplicity, shorter reaction times, and the avoidance of multi-step procedures.
Chemical Reactions Analysis
1-[3-(4-Fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(4-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methylphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Medicine: The compound’s potential as an anticancer agent is being explored due to its ability to inhibit the growth of cancer cells.
Industry: Its chemical stability and reactivity make it suitable for use in industrial applications, such as the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes and signaling pathways involved in cell proliferation and survival. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
1-[3-(4-Fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(4-methylphenyl)piperazine can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23F4N5 |
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Molecular Weight |
469.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-7-[4-(4-methylphenyl)piperazin-1-yl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H23F4N5/c1-16-3-9-20(10-4-16)32-11-13-33(14-12-32)21-15-17(2)30-24-22(18-5-7-19(26)8-6-18)23(25(27,28)29)31-34(21)24/h3-10,15H,11-14H2,1-2H3 |
InChI Key |
SJBWNBXJQGEGQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C(F)(F)F)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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